molecular formula C21H18FN3O2S B10912734 N-(butan-2-yl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(butan-2-yl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10912734
M. Wt: 395.5 g/mol
InChI Key: UECZACWVNOAEGH-UHFFFAOYSA-N
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Description

N~4~-(SEC-BUTYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thienyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(SEC-BUTYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the fluorophenyl and thienyl groups through various coupling reactions. The final step involves the addition of the sec-butyl group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(SEC-BUTYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N~4~-(SEC-BUTYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N4-(SEC-BUTYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazolo[5,4-b]pyridine derivatives with different substituents, such as:

  • N-(4-SEC-BUTYLPHENYL)-2-FLUOROBENZAMIDE
  • N-(4-SEC-BUTYLPHENYL)-2-FURAMIDE

Uniqueness

N~4~-(SEC-BUTYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18FN3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-butan-2-yl-3-(2-fluorophenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H18FN3O2S/c1-3-12(2)23-20(26)14-11-16(17-9-6-10-28-17)24-21-18(14)19(25-27-21)13-7-4-5-8-15(13)22/h4-12H,3H2,1-2H3,(H,23,26)

InChI Key

UECZACWVNOAEGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CS4

Origin of Product

United States

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